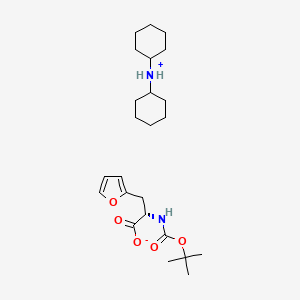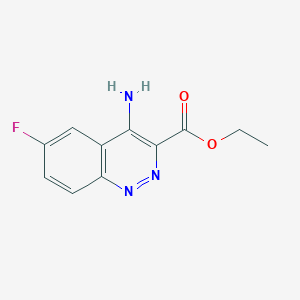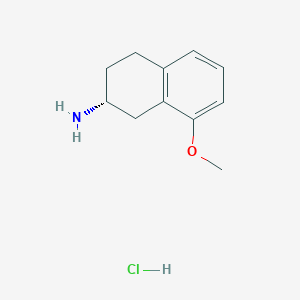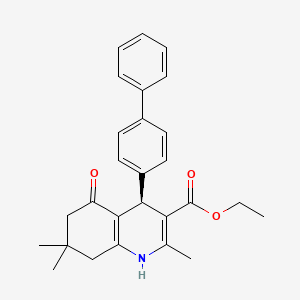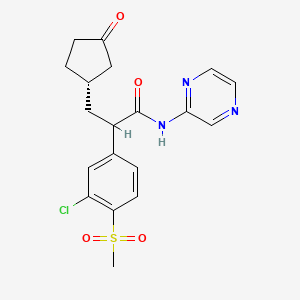
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenyl ring, a methylsulfonyl group, a cyclopentyl ketone, and a pyrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide typically involves multiple steps:
Formation of the chlorinated phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the methylsulfonyl group: This step might involve sulfonation reactions using reagents like methylsulfonyl chloride.
Cyclopentyl ketone formation: This can be synthesized through various methods, including aldol condensation.
Coupling with pyrazine: The final step involves coupling the intermediate with pyrazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions might target the ketone group in the cyclopentyl ring.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity against specific targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-oxopropanamide
- 2-(3-chloro-4-(methylsulfonyl)phenyl)-N-(pyrazin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-((S)-3-oxocyclopentyl)-N-(pyrazin-2-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which might confer unique properties or biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C19H20ClN3O4S |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
2-(3-chloro-4-methylsulfonylphenyl)-3-[(1S)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15?/m1/s1 |
InChI-Schlüssel |
XEANIURBPHCHMG-KEKZHRQWSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(C[C@@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


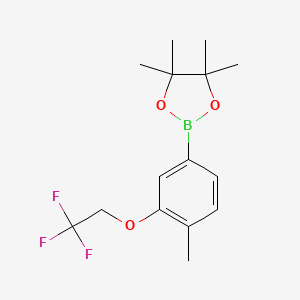
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
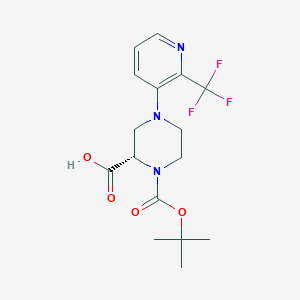
![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


